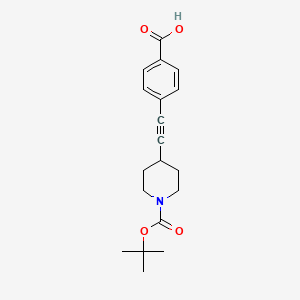
Boc-Pip-alkyne-Ph-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pip-alkyne-Ph-COOH involves multiple steps, starting with the protection of piperidine with a Boc (tert-butoxycarbonyl) group. The protected piperidine is then subjected to an alkylation reaction with an alkyne-containing reagent. The final step involves the coupling of the alkyne derivative with a benzoic acid derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced equipment and techniques are employed to achieve reproducible results.
Chemical Reactions Analysis
Types of Reactions
Boc-Pip-alkyne-Ph-COOH undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This click chemistry reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
CuAAC Reaction: Copper catalysts and azide-containing molecules are commonly used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Boc-Pip-alkyne-Ph-COOH is widely used in scientific research, particularly in the following areas:
Chemistry: As a PROTAC linker, it is used to synthesize PROTACs that can selectively degrade target proteins.
Biology: It aids in studying protein functions and interactions by enabling targeted protein degradation.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, including cancer treatment.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Boc-Pip-alkyne-Ph-COOH functions as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases. This recruitment leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved include the androgen receptor in prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
ARD-266: Another PROTAC linker that effectively induces degradation of androgen receptor protein in prostate cancer cell lines.
PEG Linkers: Polyethylene glycol-based linkers used in PROTAC synthesis.
Alkyl/Ether Linkers: Similar to Boc-Pip-alkyne-Ph-COOH in composition and function.
Uniqueness
This compound is unique due to its specific alkyne group, which allows for efficient click chemistry reactions. This property makes it highly versatile in synthesizing a wide range of PROTACs .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-10-15(11-13-20)5-4-14-6-8-16(9-7-14)17(21)22/h6-9,15H,10-13H2,1-3H3,(H,21,22) |
InChI Key |
MXFYILJORTXNER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


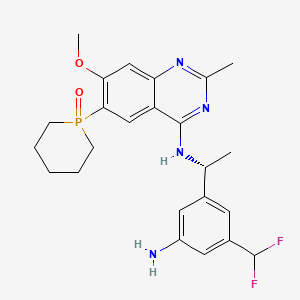
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)

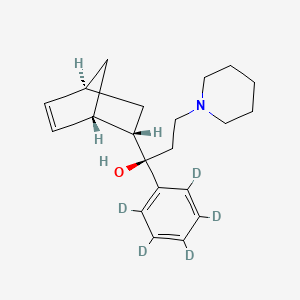
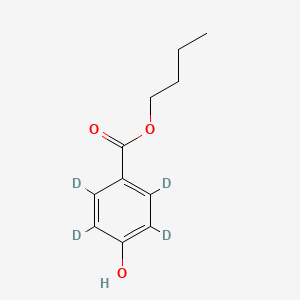
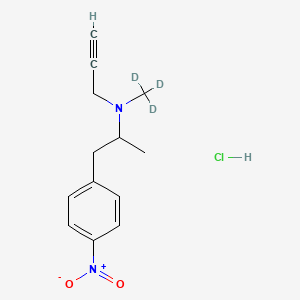

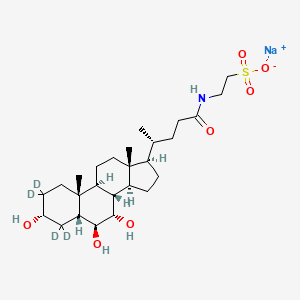
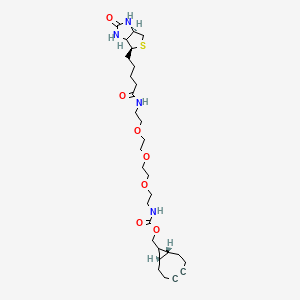
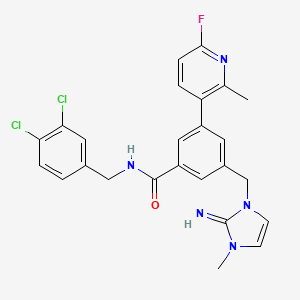
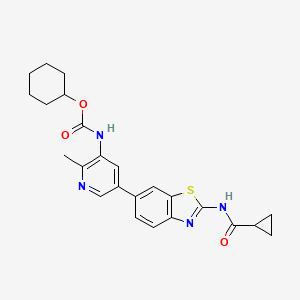
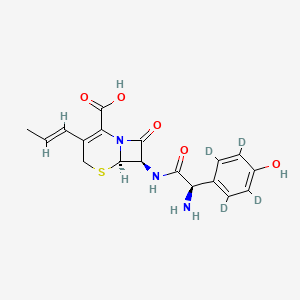
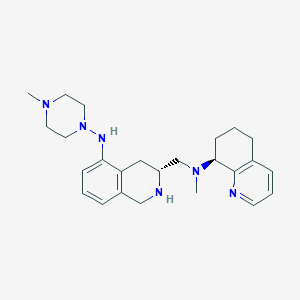
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
